N-(4,6-Dichloro-5-nitropyrimidin-2-yl)formamide
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Overview
Description
N-(4,6-Dichloro-5-nitropyrimidin-2-yl)formamide is a chemical compound with the molecular formula C5H2Cl2N4O3 It is a derivative of pyrimidine, characterized by the presence of nitro and chloro substituents on the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-Dichloro-5-nitropyrimidin-2-yl)formamide typically involves the reaction of 4,6-dichloro-5-nitropyrimidine with formamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in the presence of a suitable solvent, such as methanol, and using catalysts like palladium on carbon to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified through crystallization or other separation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N-(4,6-Dichloro-5-nitropyrimidin-2-yl)formamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the nitro group.
Common Reagents and Conditions
Substitution: Reagents like amines or thiols, solvents like methanol or ethanol, and catalysts such as palladium on carbon.
Reduction: Hydrogen gas, palladium on carbon as a catalyst, and solvents like methanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Substitution: Formation of N-substituted derivatives.
Reduction: Formation of N-(4,6-Dichloro-5-aminopyrimidin-2-yl)formamide.
Oxidation: Formation of various oxidation states of the nitro group.
Scientific Research Applications
N-(4,6-Dichloro-5-nitropyrimidin-2-yl)formamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4,6-Dichloro-5-nitropyrimidin-2-yl)formamide involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity. The nitro and chloro substituents on the pyrimidine ring play a crucial role in its binding affinity and specificity towards these targets. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloro-5-nitropyrimidine
- 2,4-Dichloro-5-nitropyrimidine
- 4,6-Dichloro-2-methylpyrimidine
- 2,4-Dichloropyrimidine
Uniqueness
N-(4,6-Dichloro-5-nitropyrimidin-2-yl)formamide is unique due to the presence of both nitro and formamide groups on the pyrimidine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry. Its ability to undergo various chemical reactions and its potential biological activity further distinguish it from similar compounds .
Properties
CAS No. |
139710-32-0 |
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Molecular Formula |
C5H2Cl2N4O3 |
Molecular Weight |
237.00 g/mol |
IUPAC Name |
N-(4,6-dichloro-5-nitropyrimidin-2-yl)formamide |
InChI |
InChI=1S/C5H2Cl2N4O3/c6-3-2(11(13)14)4(7)10-5(9-3)8-1-12/h1H,(H,8,9,10,12) |
InChI Key |
ZJRXGVGLRFJFAW-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)NC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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